Methyl 4-fluoro-2-(methylamino)benzoate
Description
Methyl 4-fluoro-2-(methylamino)benzoate is an aromatic ester featuring a fluorine substituent at the para position (C4) and a methylamino group at the ortho position (C2) relative to the ester moiety. This compound is of interest due to its unique electronic and steric properties, which arise from the interplay of the electron-withdrawing fluorine atom and the electron-donating methylamino group.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 4-fluoro-2-(methylamino)benzoate |
InChI |
InChI=1S/C9H10FNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3 |
InChI Key |
IOSTYTUPOTYMES-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Observations :
- Halogen Effects : Fluorine’s smaller size and higher electronegativity compared to chlorine may enhance metabolic stability and alter dipole moments .
- Amino vs. Nitro Groups: The methylamino group (electron-donating) contrasts with nitro groups (electron-withdrawing), impacting resonance stabilization and reactivity .
Physicochemical Properties
Spectral Characteristics
- IR Spectroscopy: The methylamino group exhibits N-H stretches (~3300 cm⁻¹), while the ester C=O appears at ~1700 cm⁻¹. Chloro analogs (e.g., Methyl 4-chloro-2-fluorobenzoate) lack N-H signals .
- NMR Analysis :
Solubility and Lipophilicity
- Methyl 4-fluoro-2-(methylamino)benzoate: Moderate water solubility due to hydrogen-bonding capacity of NH, countered by lipophilic ester .
- ~2.2 for the target compound) .
Stability and Reactivity
- Hydrolysis Resistance: The electron-donating methylamino group stabilizes the ester against hydrolysis compared to nitro-substituted analogs (e.g., 3g) .
- Thermal Stability : Fluorine’s inductive effects enhance stability relative to chloro analogs .
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